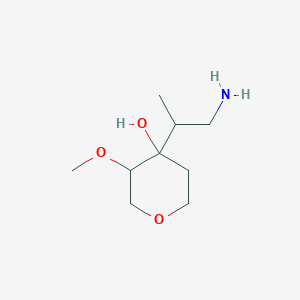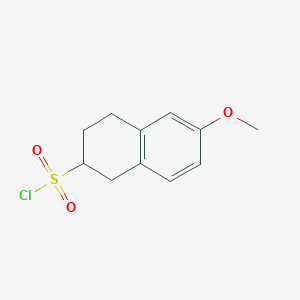![molecular formula C10H6ClFN2O2 B13171364 2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one typically involves the reaction of 4-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Amines or alcohols.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
科学的研究の応用
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound can interact with enzymes or receptors, leading to the disruption of cellular processes and ultimately cell death.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-fluorophenyl)ethan-1-one
- 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-chloro-4’-fluoroacetophenone
Uniqueness
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
特性
分子式 |
C10H6ClFN2O2 |
|---|---|
分子量 |
240.62 g/mol |
IUPAC名 |
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6ClFN2O2/c11-5-8(15)10-14-13-9(16-10)6-1-3-7(12)4-2-6/h1-4H,5H2 |
InChIキー |
VVILVURCOXWWBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


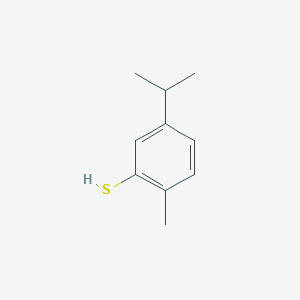
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
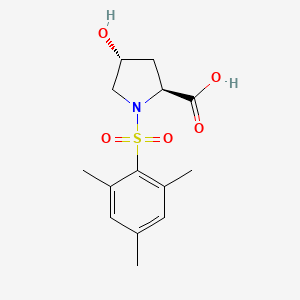
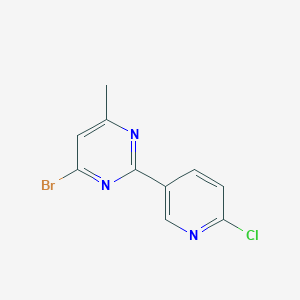
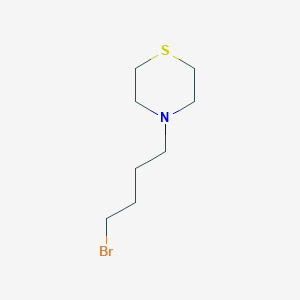
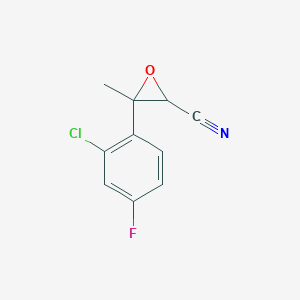
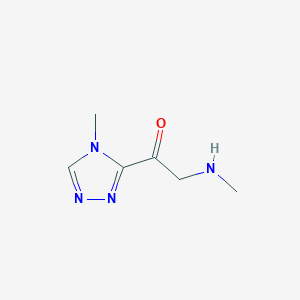
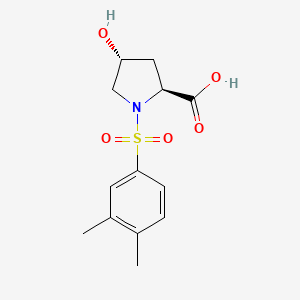
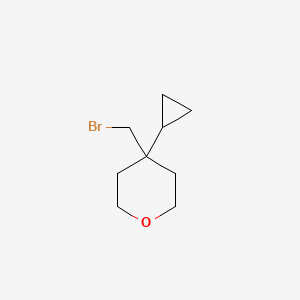
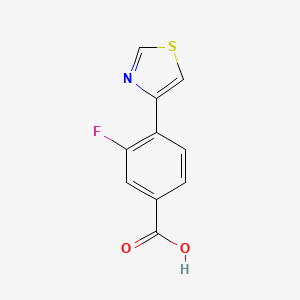
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
